Cas no 51934-38-4 (6-Bromonaphthalene-1-carboxylic Acid)
6-Bromonaphthalene-1-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1-naphthoic acid
- 1-Naphthalenecarboxylicacid, 6-bromo-
- 6-bromonaphthalene-1-carboxylic acid
- 1-Naphthalenecarboxylicacid,6-bromo
- 6-Brom-1-naphthalincarbonsaeure
- 6-Brom-naphthalincarbonsaeure-(1)
- 6-Brom-naphthoesaeure-(1)
- 6-bromonaphthoic acid
- 6-Bromo-1-naphthalenecarboxylic acid
- AM86118
- FT-0689930
- AB6431
- AKOS015901850
- DTXSID20468901
- AS-44769
- 51934-38-4
- BCA93438
- CS-0315880
- SCHEMBL821838
- 2,2-DIMETHYLVALEROYLCHLORIDE
- 1-Naphthalenecarboxylic acid, 6-bromo-
- MFCD09842464
- 6-Bromonaphthalene-1-carboxylic Acid
-
- MDL: MFCD09842464
- Inchi: 1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14)
- InChI Key: FGUOFYYCGXFXOY-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C(=O)O)C=CC=C2C=1
Computed Properties
- Exact Mass: 249.96300
- Monoisotopic Mass: 249.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.649
- Boiling Point: 421.194 °C at 760 mmHg
- Flash Point: 208.531 °C
- PSA: 37.30000
- LogP: 3.30050
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
6-Bromonaphthalene-1-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromonaphthalene-1-carboxylic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
6-Bromonaphthalene-1-carboxylic Acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A219000166-500mg |
6-Bromonaphthalene-1-carboxylic acid |
51934-38-4 | 98% | 500mg |
$1048.60 | 2023-09-01 | |
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| TRC | B801268-2.5mg |
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| TRC | B801268-5mg |
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$ 65.00 | 2022-06-06 | ||
| TRC | B801268-25mg |
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| Chemenu | CM140251-1g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00058-5g |
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| Fluorochem | 222837-250mg |
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| Chemenu | CM140251-1g |
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51934-38-4 | 95% | 1g |
$1943 | 2024-07-15 | |
| Apollo Scientific | OR305312-250mg |
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£390.00 | 2024-05-24 |
6-Bromonaphthalene-1-carboxylic Acid Suppliers
6-Bromonaphthalene-1-carboxylic Acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 6-Bromonaphthalene-1-carboxylic Acid
Introduction to 6-Bromonaphthalene-1-carboxylic Acid (CAS No. 51934-38-4)
6-Bromonaphthalene-1-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 51934-38-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of brominated naphthalenes, which have garnered considerable attention due to their versatile applications in medicinal chemistry, agrochemical development, and material science. The structural motif of naphthalene, combined with the presence of a bromine substituent at the 6-position and a carboxylic acid group at the 1-position, endows this molecule with unique reactivity and functionalization potential.
The synthesis of 6-Bromonaphthalene-1-carboxylic Acid typically involves bromination of naphthalene followed by carboxylation at the 1-position. Advances in synthetic methodologies have enabled more efficient and selective routes to this compound, enhancing its accessibility for industrial and research purposes. The carboxylic acid functionality makes it a valuable precursor for further derivatization, allowing the construction of more complex molecular architectures.
In recent years, 6-Bromonaphthalene-1-carboxylic Acid has been extensively studied for its role in the development of novel pharmaceuticals. Its brominated aromatic core serves as a scaffold for designing bioactive molecules targeting various therapeutic areas. Notably, researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, highlighting its significance in drug discovery efforts.
One of the most compelling aspects of 6-Bromonaphthalene-1-carboxylic Acid is its utility in constructing heterocyclic compounds. By incorporating this molecule into larger cyclic systems, chemists can generate scaffolds that mimic natural products and exhibit potent biological activity. For instance, studies have demonstrated its use in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, underscoring its versatility as a building block.
The bromine atom at the 6-position of 6-Bromonaphthalene-1-carboxylic Acid is particularly noteworthy, as it provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been exploited to introduce diverse substituents onto the naphthalene ring, enabling the creation of libraries of compounds for high-throughput screening. Such approaches are integral to modern drug discovery pipelines, where rapid access to structurally diverse molecules is essential.
Moreover, 6-Bromonaphthalene-1-carboxylic Acid has found applications in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of naphthalene enhances electron delocalization, making it an attractive component for optoelectronic devices. Researchers have incorporated derivatives of this compound into polymer matrices to improve charge transport properties, contributing to advancements in flexible electronics.
The carboxylic acid group at the 1-position also facilitates interactions with other functional groups, enabling the formation of salts and esters that can modulate solubility and bioavailability. This feature has been leveraged in formulating drug candidates for improved pharmacokinetic profiles. For example, esters derived from 6-Bromonaphthalene-1-carboxylic Acid have been investigated as prodrugs, designed to release active pharmaceutical ingredients in vivo under specific physiological conditions.
Recent computational studies have further illuminated the reactivity patterns of 6-Bromonaphthalene-1-carboxylic Acid, providing insights into its potential use in catalytic processes. Density functional theory (DFT) calculations have revealed that certain derivatives exhibit enhanced electrophilicity at the bromine-substituted positions, making them effective substrates for metal-catalyzed reactions. These findings are expected to guide future synthetic strategies and expand the scope of applications for this compound.
In conclusion,6-Bromonaphthalene-1-carboxylic Acid (CAS No. 51934-38-4) is a multifaceted compound with broad utility across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, material science, and organic chemistry underscores its importance in modern research and industrial applications. As new methodologies continue to emerge, the potential uses for this molecule are likely to expand further, reinforcing its position as a cornerstone of synthetic chemistry.
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